molecular formula C12H16N2O2 B7648112 But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate

Cat. No. B7648112
M. Wt: 220.27 g/mol
InChI Key: CLMBFROEZRAOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate, also known as JZL184, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JZL184 is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, appetite regulation, and immune function. The inhibition of MAGL by JZL184 leads to an increase in the levels of endocannabinoids, which can have beneficial effects in various disease conditions.

Mechanism of Action

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate selectively inhibits MAGL, which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). The inhibition of MAGL leads to an increase in the levels of 2-AG, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism by which this compound produces its therapeutic effects is still being studied, but it is believed to involve the activation of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of 2-AG in the brain, which can lead to analgesic and anti-inflammatory effects. This compound has also been shown to have anxiolytic effects, which can be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate has several advantages for lab experiments. It is a selective inhibitor of MAGL, which makes it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good pharmacokinetic properties, which can make it useful for in vivo studies. However, this compound has some limitations as well. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, this compound can be unstable in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in various disease conditions, including chronic pain, inflammation, and cancer. Additionally, the role of the endocannabinoid system in various physiological processes is still being studied, and this compound can be a useful tool for further research in this area.

Synthesis Methods

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of various chemical intermediates. The synthesis starts with the reaction of 2-methylpropyl hydrazine with ethyl acetoacetate, which leads to the formation of 1-(2-methylpropyl)pyrazole-4-carboxylic acid. This intermediate is then reacted with but-2-ynyl bromide in the presence of a base to obtain this compound.

Scientific Research Applications

But-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. This compound has also been studied for its anti-inflammatory effects, which can be useful in the treatment of various inflammatory conditions such as arthritis and multiple sclerosis.

properties

IUPAC Name

but-2-ynyl 1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-5-6-16-12(15)11-7-13-14(9-11)8-10(2)3/h7,9-10H,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMBFROEZRAOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC(=O)C1=CN(N=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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